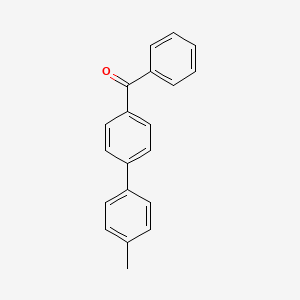![molecular formula C12H13Br2NO2 B1624959 Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- CAS No. 210832-82-9](/img/structure/B1624959.png)
Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-
Descripción general
Descripción
Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl], is an organic compound belonging to the family of heterocyclic compounds. It is a colorless liquid with a molecular formula of C11H13Br2NO and a molecular weight of 313.06 g/mol. It is soluble in alcohol, ether, and benzene, and is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
DNA Repair and Cancer Treatment
A notable application of derivatives of Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- is in the field of oncology. Specifically, compounds structurally related to Ethanone have been identified as inhibitors of the DNA-dependent protein kinase (DNA-PK), a crucial enzyme involved in the repair of DNA double-strand breaks. These inhibitors have shown promise in enhancing the effectiveness of cancer treatments that induce DNA damage, thereby providing a potential therapeutic avenue for targeting cancer cells more effectively. The selective inhibition of DNA-PK can enhance the cytotoxicity of agents that cause DNA double-strand breaks, without affecting the repair of other forms of DNA damage, indicating a targeted approach to cancer therapy (Kashishian et al., 2003).
Synthesis of Organic Compounds
Ethanone derivatives have been utilized in the synthesis of various organic compounds through efficient methodologies. One such method involves the microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone, demonstrating an alternative to conventional synthesis methods. This approach not only simplifies the synthesis process but also improves yield and reduces reaction time, contributing to more environmentally friendly chemistry practices (Aljohani et al., 2019).
Catalytic Synthesis and Pharmacophore Development
The catalytic enantioselective synthesis of morpholinones, an important pharmacophore in medicinal chemistry, has been enabled by derivatives of Ethanone. This innovative synthesis route opens up new possibilities for developing drugs with improved efficacy and selectivity. The approach provides a strategic method for constructing N,O-heterocycles, which are significant in the development of neurokinin-1 receptor antagonists, showcasing the compound's utility in medicinal chemistry (He et al., 2021).
Photophysical Characterization and Material Science
In material science, Ethanone derivatives have been studied for their photophysical properties. Research into compounds such as 1-{4-((E)-morpholin-4-yldiazenyl)phenyl}ethanone has contributed to understanding the luminescence and absorption spectra of these materials, which can be applied in the development of photoluminescent materials and sensors. These studies provide insights into the electronic transitions and structural features that contribute to the photophysical behavior of these compounds (Pye et al., 2010).
Propiedades
IUPAC Name |
2,2-dibromo-1-(4-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO2/c13-12(14)11(16)9-1-3-10(4-2-9)15-5-7-17-8-6-15/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPUJNSXXOICAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436800 | |
| Record name | Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- | |
CAS RN |
210832-82-9 | |
| Record name | Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)-](/img/structure/B1624876.png)

![Amino[4-(methylthio)phenyl]acetonitrile](/img/structure/B1624880.png)
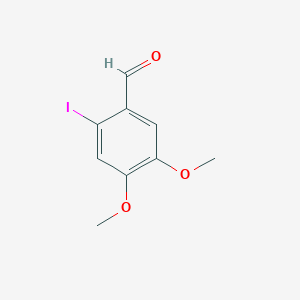
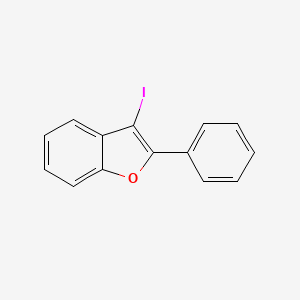
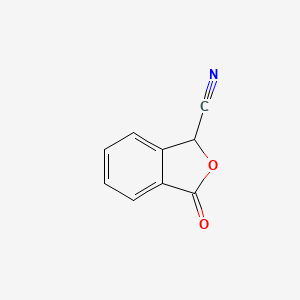


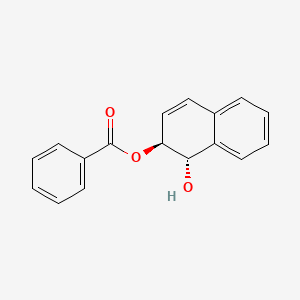
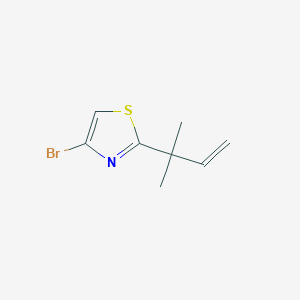

![6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1624895.png)
![4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1624898.png)
